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Compound of Interest

Compound Name:
4-(5-Bromothiazol-2-

YL)morpholine

Cat. No.: B1371977 Get Quote

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically

active molecules. Among these, structures incorporating thiazole and morpholine rings are

particularly prominent. The thiazole ring, a five-membered aromatic heterocycle containing

sulfur and nitrogen, is a well-established pharmacophore found in numerous drugs, valued for

its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer

properties. The morpholine ring, a saturated six-membered heterocycle containing oxygen and

nitrogen, is frequently employed in drug design to improve physicochemical properties such as

solubility, metabolic stability, and pharmacokinetic profiles.[1]

The compound 4-(5-Bromothiazol-2-YL)morpholine merges these two important structural

motifs. The bromine atom on the thiazole ring provides a reactive handle for further chemical

modifications, making it a valuable intermediate in the synthesis of more complex molecules.

This guide will delve into the precise structural details of this compound, providing a

foundational understanding for its application in advanced chemical research.

Molecular Structure and Physicochemical
Properties
The fundamental structure of 4-(5-Bromothiazol-2-YL)morpholine consists of a morpholine

ring connected via its nitrogen atom to the C2 position of a thiazole ring. A bromine atom is

substituted at the C5 position of the thiazole ring.
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Core Structural Data
Property Value Source(s)

Molecular Formula C₇H₉BrN₂OS

Molecular Weight 249.13 g/mol [2]

CAS Number 933728-73-5

SMILES BrC1=CN=C(S1)N1CCOCC1

Physical Form Solid

Purity
Commercially available up to

98%
[3]

Structural Visualization
The connectivity of the atoms in 4-(5-Bromothiazol-2-YL)morpholine is depicted in the

following diagram.

Figure 1: 2D structure of 4-(5-Bromothiazol-2-YL)morpholine.

Conformational Analysis and Crystallographic Insights
While a single-crystal X-ray structure for 4-(5-Bromothiazol-2-YL)morpholine is not publicly

available, valuable insights can be drawn from the published crystal structure of a closely

related compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.[4][5] In this

related structure, the morpholine ring adopts a stable chair conformation, which is the expected

low-energy conformation for this saturated heterocycle.

The geometry of the thiazole ring is planar, as expected for an aromatic system. The dihedral

angle between the thiazole and an attached phenolic ring in the reference structure is 23.46°,

suggesting that steric hindrance can cause deviation from co-planarity.[4][5] A similar, non-

coplanar arrangement between the thiazole and morpholine rings in the title compound is likely,

allowing for minimized steric interactions.

Spectroscopic Characterization
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Spectroscopic analysis is essential for the unambiguous identification and structural elucidation

of organic molecules. While specific spectra for 4-(5-Bromothiazol-2-YL)morpholine are not

widely published, the expected spectral features can be predicted based on its constituent

functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the morpholine and thiazole

protons.

Morpholine Protons: The morpholine ring contains eight protons on four methylene groups.

Typically, these appear as two multiplets or complex signals due to the chair conformation

and the different chemical environments of the protons adjacent to the nitrogen versus the

oxygen.

-N-CH₂- protons: Expected to resonate around 3.4-3.8 ppm.

-O-CH₂- protons: Expected to resonate slightly downfield, around 3.7-4.0 ppm.[6]

Thiazole Proton: The thiazole ring has one proton at the C4 position. This proton is in an

aromatic environment and is expected to appear as a singlet in the aromatic region, likely

around 7.0-7.5 ppm.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.

Morpholine Carbons: Two distinct signals are expected for the morpholine carbons.

-N-C- carbons: Expected around 45-50 ppm.

-O-C- carbons: Expected further downfield around 65-70 ppm.[6]

Thiazole Carbons: Three signals are expected for the thiazole ring carbons.

C2 (attached to morpholine): This quaternary carbon would likely be the most downfield of

the thiazole carbons, possibly in the 165-175 ppm range.
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C4 (with proton): Expected around 115-125 ppm.

C5 (with bromine): The bromine substitution will have a significant effect, and this carbon

is expected to resonate around 105-115 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying functional groups. Key expected absorptions include:

C-H stretching (aliphatic): Just below 3000 cm⁻¹, characteristic of the morpholine CH₂

groups.[7]

C-H stretching (aromatic): Just above 3000 cm⁻¹, from the thiazole C-H bond.

C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring,

typically in the 1100-1150 cm⁻¹ region.[7]

C=N and C=C stretching: Vibrations from the thiazole ring are expected in the 1600-1450

cm⁻¹ region.

Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution

mass spectrum should show a characteristic isotopic pattern for a molecule containing one

bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two major peaks at m/z 248 and

250. Fragmentation would likely involve the loss of the morpholine ring or cleavage of the

thiazole ring.

Synthesis and Reactivity
The synthesis of 4-(5-Bromothiazol-2-YL)morpholine can be achieved through nucleophilic

aromatic substitution. The bromine atom at the C5 position and the morpholine group at the C2

position dictate the molecule's reactivity, making it a versatile synthetic intermediate.

Proposed Synthetic Protocol
A reliable method for the synthesis of the isomeric 4-(4-bromothiazol-2-yl)morpholine has been

reported, which can be adapted for the synthesis of the title compound.[8] The proposed
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synthesis involves the reaction of 2,5-dibromothiazole with morpholine.

2,5-Dibromothiazole
+ Morpholine

Sealed Tube
50°C, 16h 4-(5-Bromothiazol-2-YL)morpholine

Nucleophilic Aromatic
Substitution Aqueous Workup

Extraction (Et₂O)
Purification (Silica Gel Chromatography)

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 4-(5-Bromothiazol-2-YL)morpholine.

Step-by-Step Methodology:

Reaction Setup: In a sealed reaction tube, combine 2,5-dibromothiazole (1.0 eq) and

morpholine (10-12 eq). The large excess of morpholine serves as both the nucleophile and

the solvent.

Reaction Conditions: Seal the tube and heat the mixture at 50°C for 16 hours with stirring.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the

reaction mixture with water and extract the product into a suitable organic solvent, such as

diethyl ether or ethyl acetate (3x).

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the

organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate

under reduced pressure.

Final Purification: Purify the resulting crude residue by silica gel column chromatography,

using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.[8]

Causality Behind Experimental Choices:

Excess Morpholine: Using morpholine as the solvent ensures a high concentration of the

nucleophile, driving the substitution reaction forward. It also acts as a base to neutralize the

HBr formed during the reaction.
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Sealed Tube and Heating: The reaction is heated to overcome the activation energy for the

nucleophilic aromatic substitution on the electron-deficient thiazole ring. A sealed tube is

necessary to prevent the evaporation of the relatively volatile morpholine at the reaction

temperature.

Aqueous Workup and Extraction: This procedure is crucial to remove the excess morpholine

and any inorganic salts, separating the desired organic product.

Chromatography: This is a standard and effective method for purifying organic compounds,

ensuring the removal of any unreacted starting materials or byproducts to achieve high

purity.

Reactivity Profile
The structure of 4-(5-Bromothiazol-2-YL)morpholine imparts a dual reactivity profile:

The Morpholine Moiety: The nitrogen atom of the morpholine ring is a Lewis base, but its

lone pair is delocalized into the electron-deficient thiazole ring, reducing its basicity and

nucleophilicity compared to free morpholine.

The Bromothiazole Ring: The C5-Br bond is the most reactive site for further

functionalization. It is susceptible to a variety of metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of diverse substituents

at this position. This makes the molecule an excellent building block for creating libraries of

compounds for drug discovery. The bromine can also be replaced via lithiation followed by

quenching with an electrophile.

Applications and Future Directions
The structural features of 4-(5-Bromothiazol-2-YL)morpholine make it a highly attractive

scaffold in medicinal chemistry. Its utility as a synthetic intermediate is clear, providing a

platform for the development of novel compounds with potential therapeutic applications. Given

the wide range of biological activities associated with thiazole derivatives, this compound is a

valuable starting point for the exploration of new chemical space in the search for potent and

selective modulators of biological targets.

Safety and Handling
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4-(5-Bromothiazol-2-YL)morpholine should be handled with appropriate safety precautions in

a well-ventilated fume hood. It may cause skin and serious eye irritation.[3]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C), under

an inert atmosphere.[3]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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